N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
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Overview
Description
- React the anthracene derivative with sulfonyl chloride to form the sulfonamide.
- Reagents: Sulfonyl chloride and a base such as triethylamine.
- Conditions: The reaction is usually performed under anhydrous conditions to prevent hydrolysis.
Step 3: Addition of Butanamide Chain
- React the sulfonamide derivative with N-ethylbutanamide.
- Reagents: N-ethylbutanamide and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
- Conditions: The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, followed by the introduction of the sulfonamide group and the butanamide chain. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
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Step 1: Preparation of Anthracene Derivative
- React 9,10-dihydroanthracene with an oxidizing agent to form 9,10-dioxo-9,10-dihydroanthracene.
- Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Typically carried out in an organic solvent like dichloromethane at room temperature.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the anthracene core.
Substitution: The sulfonamide and butanamide groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction can produce hydroanthracene derivatives.
Scientific Research Applications
N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The anthracene core can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound’s ability to undergo redox reactions can affect cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methylbenzenesulfonamide: Similar sulfonamide structure but lacks the anthracene core.
N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: Similar anthracene and sulfonamide structure but lacks the butanamide chain.
Uniqueness
N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is unique due to its combination of an anthracene core, sulfonamide group, and butanamide chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a compound derived from the anthracene family, known for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, synthesis, and implications for future research.
Chemical Structure and Properties
The compound's molecular formula is C20H19N2O6S, with a molecular weight of 401.43 g/mol. The structure comprises an anthracene core with a sulfonamide group and an ethyl butanamide side chain, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H19N2O6S |
Molecular Weight | 401.43 g/mol |
Purity | Typically ≥ 95% |
Anticancer Properties
Research indicates that compounds with anthracene derivatives exhibit significant anticancer properties. The mechanism of action often involves intercalation into DNA, leading to disruption of replication and transcription processes. Studies have shown that similar anthracene-based compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and DNA fragmentation .
Case Study: Antitumor Activity
A study involving substituted 9,10-dihydro-9,10-anthracene derivatives revealed that several lead compounds demonstrated potent antitumor activity against leukemia cell lines. The most effective compound induced DNA cleavage in a concentration-dependent manner and exhibited cytotoxicity in the nanomolar range . This suggests that this compound may possess similar properties due to its structural analogies.
Antibacterial Activity
The sulfonamide group in the compound is known for its antibacterial properties. Sulfonamides work by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis and cell division. This mechanism has been well-documented in various studies focusing on sulfonamide antibiotics .
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of Anthracene Derivative : Starting from 9,10-dihydroanthracene, oxidation reactions are performed to yield the dioxo derivative.
- Sulfonation : The dioxo compound undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl group.
- Amidation : The resulting sulfonyl chloride is reacted with N-methylamine to form the sulfonamide.
- Final Modification : The butanamide moiety is introduced through standard acylation techniques.
This multi-step synthesis allows for the incorporation of various functional groups that enhance biological activity.
Research Findings
Recent studies have highlighted the potential of anthracene derivatives as effective agents in cancer therapy due to their ability to induce apoptosis and inhibit tumor growth. For instance:
- Mechanism of Action : Anthracene compounds have been shown to inhibit nucleoside transport and induce DNA damage through reactive oxygen species (ROS) generation .
- Efficacy Against Resistant Strains : Some derivatives have demonstrated effectiveness against drug-resistant cancer cell lines, indicating their potential role in combination therapies for enhanced efficacy .
Properties
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-3-22-19(24)9-6-12-23(2)29(27,28)14-10-11-17-18(13-14)21(26)16-8-5-4-7-15(16)20(17)25/h4-5,7-8,10-11,13H,3,6,9,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRROREVCWXFOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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